3-Nonyne, 8,8-dimethoxy-
Description
Significance of Alkyne and Acetal (B89532) Architectures in Molecular Design
Alkynes and acetals are fundamental functional groups in organic chemistry, each offering a distinct set of synthetic possibilities.
The alkyne functional group, characterized by a carbon-carbon triple bond, is a linchpin in molecular synthesis. nih.govmasterorganicchemistry.com Its high degree of unsaturation and the linear geometry imposed by sp-hybridized carbons make it a versatile building block. spiroacademy.com Alkynes readily undergo a wide array of transformations, including hydrogenation to form alkenes or alkanes, hydrohalogenation, and hydration. ck12.org Furthermore, terminal alkynes exhibit notable acidity, allowing for the formation of acetylides which are potent nucleophiles for carbon-carbon bond formation. masterorganicchemistry.com In recent years, the utility of alkynes has been significantly expanded through metal-catalyzed reactions, such as cross-coupling, cyclization, and metathesis, enabling the construction of complex molecular frameworks. researchgate.net The alkyne moiety is also central to the field of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has found widespread application in materials science and bioconjugation. nih.gov
The acetal functional group, on the other hand, is most renowned as a protecting group for aldehydes and ketones. nih.gov By converting a reactive carbonyl into a more stable acetal, chemists can perform reactions on other parts of a molecule without affecting the carbonyl. nih.gov This protection strategy is crucial in the multi-step synthesis of complex natural products. Beyond their role in protection, acetals themselves can be valuable synthetic intermediates. For instance, they can be transformed into enol ethers or participate in cyclization reactions. nih.gov The formation of cyclic acetals is also a key structural motif in many naturally occurring compounds. acs.org
The combination of these two functional groups in a single molecule like 3-Nonyne (B165639), 8,8-dimethoxy- creates a powerful synthetic tool with orthogonal reactivity, allowing for selective manipulation of either the alkyne or the acetal.
Historical Context of Bifunctional Alkyne-Acetal Compounds
The development of bifunctional molecules has been a continuous pursuit in organic chemistry, driven by the desire for increased synthetic efficiency. While a detailed historical account of 3-Nonyne, 8,8-dimethoxy- itself is not prominent in the literature, the broader class of alkyne-acetal compounds has been utilized in various synthetic contexts.
Early synthetic strategies often involved the protection of a carbonyl as an acetal, followed by the introduction or manipulation of an alkyne at a different position in the molecule. More contemporary approaches have focused on the development of catalytic methods that directly involve both functional groups. For example, gold-catalyzed reactions of substrates containing both alkyne and acetal functionalities have been shown to lead to the formation of complex heterocyclic systems. researchgate.netkoreascience.kr These reactions often proceed through the activation of the alkyne by the gold catalyst, followed by an intramolecular reaction involving the acetal or a derivative. The study of such bifunctional compounds has been instrumental in the development of new catalytic methodologies and the construction of novel molecular architectures.
Scope and Research Objectives for 3-Nonyne, 8,8-dimethoxy- Investigations
The unique structure of 3-Nonyne, 8,8-dimethoxy- presents several avenues for future research. Key objectives for the investigation of this compound would likely include:
Exploration of Orthogonal Reactivity: A primary research goal would be to systematically investigate the selective reactions of the alkyne and acetal groups. This would involve subjecting the compound to a variety of reaction conditions to determine which functional group reacts preferentially. For example, the alkyne could be selectively hydrated or hydrogenated while leaving the acetal intact, or the acetal could be hydrolyzed to the corresponding ketone without affecting the alkyne.
Development of Novel Synthetic Methodologies: 3-Nonyne, 8,8-dimethoxy- could serve as a model substrate for the development of new catalytic reactions that transform both functional groups in a single step or in a tandem sequence. This could lead to the efficient synthesis of complex molecules that would otherwise require multiple steps to prepare.
Synthesis of Novel Materials and Bioactive Molecules: The distinct functionalities of this compound make it an attractive starting material for the synthesis of new polymers, functional materials, and potential drug candidates. The alkyne could be used for polymerization or for attachment to other molecules via click chemistry, while the acetal could be converted to a ketone for further functionalization.
Physicochemical Properties of 3-Nonyne, 8,8-dimethoxy-
While extensive experimental data for 3-Nonyne, 8,8-dimethoxy- is not widely available, its physicochemical properties can be predicted using computational models. These predictions provide valuable insights into the compound's behavior and potential applications.
| Property | Predicted Value | Unit | Source |
| Molecular Formula | C₁₁H₂₀O₂ | - | |
| Molecular Weight | 184.28 | g/mol | - |
| Boiling Point | 213.6 | °C | epa.gov |
| Vapor Pressure | 0.1 | mmHg | epa.gov |
| Water Solubility | 1,065 | mg/L | epa.gov |
| LogP (Octanol-Water Partition Coefficient) | 2.9 | epa.gov |
Potential Synthetic Routes
The synthesis of 3-Nonyne, 8,8-dimethoxy- could likely be achieved through several established synthetic methodologies. The following table outlines a plausible synthetic pathway based on known transformations in organic chemistry.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Grignard Reaction | 1-Hexyne (B1330390), Ethylmagnesium bromide, 3,3-Dimethoxypropanal | 1,1-Dimethoxy-4-nonyn-3-ol |
| 2 | Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 1,1-Dimethoxy-4-nonyn-3-one |
| 3 | Wolff-Kishner Reduction | Hydrazine, Potassium hydroxide, Ethylene glycol | 3-Nonyne, 8,8-dimethoxy- |
Spectroscopic Data Analysis (Predicted)
The structural elucidation of 3-Nonyne, 8,8-dimethoxy- would rely on standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methoxy (B1213986) protons of the acetal as a singlet around 3.3 ppm. The protons on the carbon chain would appear as multiplets in the upfield region. The protons adjacent to the alkyne would show a characteristic downfield shift.
¹³C NMR: The carbon NMR spectrum would feature signals for the sp-hybridized carbons of the internal alkyne in the range of 80-90 ppm. The acetal carbon would appear around 100-110 ppm, and the methoxy carbons would resonate at approximately 50-60 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of a strong carbonyl stretch (around 1715 cm⁻¹), confirming the presence of the acetal. A weak C≡C stretch for the internal alkyne would be expected in the range of 2100-2260 cm⁻¹. libretexts.org The C-O stretches of the acetal would likely appear in the 1050-1150 cm⁻¹ region.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the carbon chain and loss of methoxy groups.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71317-76-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
8,8-dimethoxynon-3-yne |
InChI |
InChI=1S/C11H20O2/c1-5-6-7-8-9-10-11(2,12-3)13-4/h5,8-10H2,1-4H3 |
InChI Key |
FOLLXEFHXQRDRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCC(C)(OC)OC |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 3 Nonyne, 8,8 Dimethoxy
Reactivity of the Alkyne Moiety
The carbon-carbon triple bond in 3-Nonyne (B165639), 8,8-dimethoxy- is an electron-rich region, making it susceptible to a variety of addition and transformation reactions. As an internal alkyne, its reactivity can differ from terminal alkynes, particularly in reactions involving an acidic proton.
Cycloaddition reactions are powerful methods for constructing cyclic compounds. The alkyne in 3-Nonyne, 8,8-dimethoxy- can participate as a component in several types of these reactions.
[3+2] Cycloadditions: This type of reaction, also known as a 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with a dipolarophile (in this case, the alkyne) to form a five-membered heterocyclic ring. researchgate.net A classic example is the reaction with sydnones, which, upon heating with an alkyne, yield pyrazoles. beilstein-journals.org While specific studies on 3-Nonyne, 8,8-dimethoxy- are not detailed, its alkyne moiety is expected to react readily with various 1,3-dipoles such as azides (to form triazoles), nitrile oxides (to form isoxazoles), and diazocarbonyl compounds. nih.gov The reaction proceeds via a concerted mechanism where the dipole adds across the triple bond.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com Alkynes can serve as dienophiles. For the reaction to be efficient, the dienophile is often activated by electron-withdrawing groups, which makes the unsubstituted alkyne in 3-Nonyne, 8,8-dimethoxy- a relatively moderate dienophile. youtube.com However, it can still react with electron-rich dienes, particularly at elevated temperatures, to yield a substituted cyclohexadiene derivative. The reaction is a concerted process where three pi bonds are broken, and two new sigma bonds and one new pi bond are formed in a single step, creating the ring system. masterorganicchemistry.comyoutube.com
Interactive Table: Common Cycloaddition Reactions for Alkynes
| Reaction Type | Reactant Partner | Resulting Product |
|---|---|---|
| [3+2] Cycloaddition | Azide (B81097) (R-N3) | Triazole |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole |
| [3+2] Cycloaddition | Sydnone | Pyrazole |
| [4+2] Diels-Alder | Conjugated Diene | Cyclohexadiene derivative |
The pi bonds of the alkyne are available to react with both electrophiles and nucleophiles.
Electrophilic Addition: In electrophilic addition, an electrophile attacks the electron-rich triple bond. libretexts.org A common example is the addition of hydrogen halides (e.g., HBr). The reaction proceeds in two steps: first, the alkyne's pi electrons attack the hydrogen of the HBr, forming a vinylic carbocation and a bromide ion. libretexts.org The second step involves the bromide ion attacking the carbocation to form the final product. libretexts.org With an unsymmetrical internal alkyne like 3-nonyne, the initial protonation can occur at either carbon of the triple bond, leading to two different carbocation intermediates and potentially a mixture of constitutional isomers. The stability of the resulting carbocation often dictates the major product. youtube.com
Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur if the alkyne is activated by an adjacent electron-withdrawing group. For 3-Nonyne, 8,8-dimethoxy-, this type of reaction is generally unfavorable. However, in the context of certain metal-catalyzed reactions, the alkyne can be rendered susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to one of the alkyne carbons, with the pi electrons moving to the other carbon, forming a carbanion which is then protonated. masterorganicchemistry.com
Transition metals can activate the alkyne moiety, enabling a range of transformations that are otherwise difficult to achieve.
Hydrofunctionalization: This process involves the addition of an E-H bond (where E is a heteroatom like O, N, or S, or a carbon atom) across the triple bond. scispace.com A wide variety of transition metal compounds are known to catalyze these reactions by activating the alkyne toward nucleophilic attack. mdpi.com For example, the gold- or platinum-catalyzed hydration of an alkyne adds water across the triple bond to initially form an enol, which then tautomerizes to the more stable ketone. For an internal alkyne like 3-Nonyne, 8,8-dimethoxy-, this reaction would typically yield a mixture of 3-nonanone (B1329264) and 4-nonanone (B1580890) derivatives.
Alkyne Metathesis: This powerful reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by specific metal alkylidyne complexes (typically of molybdenum or tungsten). d-nb.infobeilstein-journals.org In a cross-metathesis reaction, 3-Nonyne, 8,8-dimethoxy- could be reacted with another alkyne to produce a statistical mixture of new internal alkynes. The mechanism is believed to proceed through a metallacyclobutadiene intermediate. beilstein-journals.org
Interactive Table: Examples of Metal-Catalyzed Alkyne Transformations
| Transformation | Typical Catalyst | General Outcome |
|---|---|---|
| Hydration | Au(I), Pt(II), Hg(II) | Formation of a ketone |
| Hydroamination | Ru, Rh, Au, Ti | Formation of an enamine or imine |
| Hydrosilylation | Pt, Rh, Co | Formation of a vinylsilane |
| Metathesis | Mo or W alkylidynes | Scrambling of alkyne fragments |
The alkyne triple bond can also undergo radical addition reactions. These reactions are typically initiated by a radical species, which adds to one of the sp-hybridized carbons. This addition breaks one of the pi bonds and generates a vinylic radical intermediate. This intermediate can then participate in further reactions, such as abstracting an atom from another molecule to complete the addition process. For instance, the radical addition of HBr, often initiated by peroxides, can proceed with anti-Markovnikov selectivity, a regiochemical outcome opposite to that of electrophilic addition.
Reactivity of the 8,8-Dimethoxy (Acetal) Functionality
The 8,8-dimethoxy group is a ketal, which serves as a protecting group for a ketone. Its reactivity is fundamentally different from that of the alkyne.
Ketals are stable to bases and many nucleophiles but are sensitive to aqueous acid. organic-chemistry.org The primary reaction of the 8,8-dimethoxy group in 3-Nonyne, 8,8-dimethoxy- is acid-catalyzed hydrolysis. nih.gov
The mechanism for this deprotection involves several equilibrium steps:
Protonation of one of the methoxy (B1213986) oxygens by an acid catalyst (e.g., H₃O⁺). youtube.com
Loss of the protonated oxygen as a molecule of methanol (B129727), a good leaving group. This step is favorable because it forms a resonance-stabilized oxocarbenium ion. youtube.com
Nucleophilic attack by a water molecule on the electrophilic carbocation.
Deprotonation of the resulting oxonium ion to form a hemiketal.
Repetition of this sequence—protonation of the second methoxy group, loss of methanol, and attack by water—is not quite correct. Rather, the hemiketal itself is in equilibrium with the ketone. The second methoxy group is protonated, leaves as methanol, and an oxocarbenium ion is formed, which is then attacked by water. The process continues until the ketone (8-nonanone, 3-yne) is formed. youtube.com
This reaction is reversible, and the ketal can be formed by treating the corresponding ketone with excess methanol under acidic conditions with the removal of water to drive the equilibrium. organic-chemistry.orgacs.org The stability of the acetal (B89532) functionality under non-acidic conditions allows for selective chemistry to be performed on the alkyne moiety without affecting the protected ketone at the 8-position.
Lewis Acid-Promoted Transformations
The presence of both an alkyne and an acetal group in 3-Nonyne, 8,8-dimethoxy- allows for a range of transformations promoted by Lewis acids. Lewis acids can activate either functional group, leading to distinct reaction pathways. The coordination of a Lewis acid to one of the oxygen atoms of the dimethoxy acetal group can facilitate its cleavage, generating a highly reactive oxocarbenium ion. This intermediate can then be intercepted by a nucleophile.
Alternatively, certain Lewis acids, particularly those with a high affinity for π-systems, can coordinate to the alkyne. This activation renders the alkyne more susceptible to nucleophilic attack. The specific outcome of a Lewis acid-promoted reaction on 3-Nonyne, 8,8-dimethoxy- would be highly dependent on the nature of the Lewis acid, the reaction conditions, and the presence of other reagents. For instance, a hard Lewis acid would preferentially coordinate to the oxygen atoms of the acetal, while a softer Lewis acid might favor interaction with the alkyne.
In the context of intramolecular reactions, Lewis acid activation of the acetal could initiate a cyclization cascade, where the alkyne acts as an internal nucleophile. This type of transformation is valuable for the construction of cyclic structures. The regioselectivity of such a cyclization would be governed by the stability of the resulting carbocationic intermediate.
Table 1: Predicted Outcomes of Lewis Acid-Promoted Transformations of 3-Nonyne, 8,8-dimethoxy- This table presents hypothetical data based on known reactivities of similar compounds.
| Lewis Acid | Predominant Site of Activation | Expected Transformation | Potential Product(s) |
| TiCl₄ | Acetal | Acetal cleavage followed by nucleophilic attack | Varies with nucleophile |
| BF₃·OEt₂ | Acetal | Intramolecular cyclization | Cyclic ethers |
| AuCl₃ | Alkyne | Activation of the alkyne towards nucleophilic attack | Functionalized alkenes |
| PtCl₂ | Alkyne | Hydration or cyclization | Ketones or cyclic products |
Reactions with Nucleophiles and Electrophiles
The bifunctional nature of 3-Nonyne, 8,8-dimethoxy- dictates its reactivity towards both nucleophiles and electrophiles. The internal alkyne is a region of high electron density and can react with electrophiles. Electrophilic addition to alkynes is a well-established process, though generally slower than the corresponding reaction with alkenes. libretexts.orglibretexts.org The reaction can proceed in a stepwise manner, potentially allowing for the addition of one or two equivalents of the electrophile. libretexts.org
Conversely, the carbon atoms of the alkyne are susceptible to nucleophilic attack, particularly when the alkyne is "activated" by conjugation to an electron-withdrawing group. acs.org While 3-Nonyne, 8,8-dimethoxy- lacks such activation, strong nucleophiles can still react, especially under forcing conditions.
The acetal group is generally stable to nucleophiles and bases. However, under acidic conditions, it can be protonated, making it susceptible to nucleophilic attack, which leads to its hydrolysis to the corresponding ketone.
Interplay and Chemo-selectivity Between Alkyne and Acetal Groups
Selective Functionalization Strategies
The distinct reactivity of the alkyne and acetal moieties in 3-Nonyne, 8,8-dimethoxy- allows for their selective functionalization. The choice of reagents and reaction conditions is crucial for achieving high chemo-selectivity.
For selective reaction at the alkyne, several strategies can be employed. For instance, transition metal-catalyzed reactions, such as hydrogenation or hydrosilylation, can be highly specific for the alkyne, leaving the acetal untouched. Similarly, radical additions to the alkyne can proceed without affecting the acetal. ic.ac.uk
To selectively target the acetal, acidic hydrolysis provides a straightforward method. By carefully controlling the pH and temperature, it is possible to cleave the acetal to the corresponding ketone while minimizing reactions at the alkyne. The use of specific Lewis acids at low temperatures can also favor acetal cleavage over alkyne activation.
Table 2: Chemo-selective Reactions of 3-Nonyne, 8,8-dimethoxy- This table presents hypothetical data based on established chemical principles.
| Reagent/Conditions | Targeted Functional Group | Product Type |
| H₂, Lindlar's catalyst | Alkyne | (Z)-Alkene with intact acetal |
| 1. Sia₂BH, 2. H₂O₂, NaOH | Alkyne | Ketone at C-4, intact acetal |
| Dilute aq. HCl | Acetal | Ketone at C-8, intact alkyne |
| AuCl₃, MeOH | Alkyne | Methoxy-functionalized alkene |
Cascade and Tandem Reactions
The dual functionality of 3-Nonyne, 8,8-dimethoxy- makes it an interesting substrate for cascade or tandem reactions, where a single event triggers a sequence of transformations involving both the alkyne and acetal groups. acs.org Such reactions are highly efficient as they allow for the formation of multiple bonds in a single operation. acs.org
A plausible cascade reaction could be initiated by the Lewis acid-mediated opening of the acetal to form an oxocarbenium ion. This electrophilic center could then be attacked by the internal alkyne, leading to a cyclization event. The resulting vinyl cation could then be trapped by a nucleophile present in the reaction mixture, leading to the formation of a complex cyclic product. The feasibility and outcome of such a cascade would be highly dependent on the substrate's conformation and the reaction conditions.
Another possibility involves the initial functionalization of the alkyne, which then sets the stage for a subsequent reaction with the acetal. For example, a transition metal-catalyzed reaction at the alkyne could generate a reactive intermediate that is spatially positioned to interact with the acetal group, triggering a second cyclization or rearrangement. Rhodium-catalyzed tandem cyclizations of alkynes are known to proceed through such intermediates. nih.govnih.gov
Stereochemical Investigations Pertaining to 3 Nonyne, 8,8 Dimethoxy
Chiral Auxiliaries and Catalysts in the Synthesis of Chiral Analogues
The synthesis of chiral analogues of 3-Nonyne (B165639), 8,8-dimethoxy- would necessitate the use of asymmetric strategies to introduce stereocenters in a controlled manner. Both chiral auxiliaries and chiral catalysts represent powerful tools for achieving this. wikipedia.org
A plausible synthetic approach to chiral derivatives of 3-Nonyne, 8,8-dimethoxy- could involve the coupling of two fragments: a chiral propargyl unit and a fragment containing the dimethoxy acetal (B89532). Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, could be employed in the formation of the chiral propargyl fragment. wikipedia.org For instance, an aldehyde could be reacted with a chiral auxiliary, such as a derivative of ephedrine or an oxazolidinone, to form a chiral adduct. Subsequent alkynylation would then proceed with high diastereoselectivity, controlled by the steric and electronic influence of the auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched propargyl fragment.
Alternatively, chiral catalysts could be employed in the key bond-forming steps. For example, the asymmetric addition of an organometallic acetylide to an electrophile containing the dimethoxy acetal moiety could be catalyzed by a chiral metal complex. researchgate.net Ligands such as BINOL and its derivatives have proven effective in promoting highly enantioselective additions of alkynes to various electrophiles. wikipedia.org
Below is a table summarizing potential chiral auxiliaries and catalysts that could be adapted for the synthesis of chiral analogues of 3-Nonyne, 8,8-dimethoxy-.
| Strategy | Reagent/Catalyst Type | Specific Example(s) | Anticipated Role in Synthesis |
| Chiral Auxiliary | Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Control of stereochemistry during alkylation to form a chiral alkyne fragment. |
| Chiral Auxiliary | Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine | Directing group for diastereoselective addition to a carbonyl precursor of the alkyne. |
| Chiral Catalyst | BINOL-based ligands | (R)-BINOL with a metal salt | Catalyzing the enantioselective addition of an alkyne to a precursor of the acetal. |
| Chiral Catalyst | Chiral Phosphine Ligands | (R)-BINAP with a transition metal | Asymmetric hydrogenation of a precursor alkene or other enantioselective transformations. |
Diastereoselective and Enantioselective Transformations
Once synthesized, 3-Nonyne, 8,8-dimethoxy-, particularly its chiral analogues, would be a substrate for a variety of diastereoselective and enantioselective transformations. The presence of both an internal alkyne and an acetal functional group provides multiple sites for stereocontrolled reactions.
The internal alkyne could undergo a range of stereoselective additions. For example, catalytic asymmetric hydrogenation using a chiral rhodium or ruthenium complex could lead to the formation of either the (Z)- or (E)-alkene with high enantioselectivity, depending on the catalyst and conditions chosen. Similarly, diastereoselective hydroboration-oxidation, influenced by existing stereocenters in a chiral analogue, would be expected to proceed with facial selectivity, leading to the formation of a new stereocenter at either the C-3 or C-4 position.
The 8,8-dimethoxy acetal, being a prochiral center if the molecule contains a stereocenter elsewhere, could also be a handle for diastereoselective reactions. For instance, in the presence of a Lewis acid, one of the methoxy (B1213986) groups could be selectively replaced by a nucleophile. The facial selectivity of this substitution would be dictated by the stereochemistry of the rest of the molecule, leading to the formation of a new chiral center at C-8.
The following table outlines some potential stereoselective transformations for 3-Nonyne, 8,8-dimethoxy- and its chiral analogues.
| Reaction Type | Reagents and Conditions | Target Functionality | Expected Stereochemical Outcome |
| Asymmetric Hydrogenation | H₂, Chiral Rh or Ru catalyst | Internal Alkyne | Enantioselective formation of a chiral alkene. |
| Diastereoselective Hydroboration | 1. BH₃, 2. H₂O₂, NaOH | Internal Alkyne | Diastereoselective formation of a chiral alcohol. |
| Diastereoselective Epoxidation | m-CPBA or other epoxidizing agent | Internal Alkyne | Formation of a diastereomeric mixture of epoxides. |
| Diastereoselective Acetal Substitution | Lewis Acid, Nucleophile | Dimethoxy Acetal | Diastereoselective formation of a new C-O or C-C bond at C-8. |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and reactivity of 3-Nonyne, 8,8-dimethoxy- are governed by its conformational preferences and underlying stereoelectronic effects. The long, flexible nonyne chain allows for a multitude of conformations, with the lowest energy conformers being those that minimize steric interactions.
Rotation around the single bonds of the alkyl chain will lead to various staggered and eclipsed conformations. For the hydrocarbon portion of the chain, the anti-periplanar arrangement of the carbon backbone is generally favored to minimize gauche interactions. lumenlearning.com The presence of the rigid, linear alkyne moiety at the C-3 position introduces a significant constraint on the local conformation. The carbons of the triple bond and the adjacent carbons (C-2 and C-5) will lie in a linear arrangement. fsu.edu
The 8,8-dimethoxy group, or acetal, introduces important stereoelectronic considerations, most notably the anomeric effect. This effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom to prefer an axial or gauche orientation, rather than an equatorial or anti-periplanar one. pitt.edu This is due to a stabilizing hyperconjugative interaction between a lone pair on one of the oxygen atoms and the antibonding σ* orbital of the C-O bond of the other methoxy group. In the context of the acyclic 8,8-dimethoxy group in 3-nonyne, this will influence the preferred rotational conformations around the C-7-C-8 bond. The molecule will likely adopt conformations where one of the C-O bonds is gauche to the C-7-C-6 bond.
A summary of the key conformational and stereoelectronic features is presented in the table below.
| Structural Feature | Dominant Conformational Preference | Governing Principle(s) |
| Alkyl Chain (C-5 to C-7) | Staggered, anti-periplanar arrangements | Minimization of steric (gauche) interactions. |
| Alkyne (C-3 to C-4) | Linear geometry | sp hybridization of the carbon atoms. |
| Dimethoxy Acetal (at C-8) | Gauche conformations around the C-7-C-8 bond | Anomeric effect (hyperconjugation). |
| Overall Molecule | Extended and folded conformations | Balance of steric and stereoelectronic effects. |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy would be the primary tool for the complete structural assignment of 3-Nonyne (B165639), 8,8-dimethoxy-. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential to unambiguously determine the connectivity and chemical environment of each atom.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the different proton environments in the molecule. The ethoxy protons would likely appear as a triplet and a quartet. The protons on the carbon adjacent to the alkyne would show a characteristic downfield shift. The two methoxy (B1213986) groups, being chemically equivalent, would likely present as a sharp singlet. The protons along the nonyne chain would exhibit complex splitting patterns due to spin-spin coupling.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would provide key information about the carbon skeleton. The two sp-hybridized carbons of the alkyne would have characteristic chemical shifts in the range of 65-90 ppm. The carbon of the acetal (B89532) group (C8) would appear significantly downfield. The carbons of the two equivalent methoxy groups would show a single resonance.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Nonyne, 8,8-dimethoxy-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | ~0.9 (t) | ~14 |
| C2 | ~1.4 (m) | ~22 |
| C3 | - | ~80 |
| C4 | - | ~80 |
| C5 | ~2.1 (t) | ~19 |
| C6 | ~1.5 (m) | ~29 |
| C7 | ~1.6 (m) | ~24 |
| C8 | ~4.5 (t) | ~103 |
| C9 | ~1.2 (s) | ~24 |
Note: These are predicted values and actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight and elemental composition of 3-Nonyne, 8,8-dimethoxy-, and to gain structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Expected Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation of the molecule. Common fragmentation pathways would include the loss of a methoxy group (-OCH₃) leading to a prominent peak at [M-31]+. Cleavage of the C-C bonds adjacent to the acetal and the alkyne would also be expected, providing further structural information. The fragmentation pattern serves as a "molecular fingerprint" that can be used for identification.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are related to its functional groups.
IR Spectroscopy : The IR spectrum of 3-Nonyne, 8,8-dimethoxy- would be expected to show a characteristic, though weak, absorption band for the C≡C stretch of the internal alkyne around 2260-2190 cm⁻¹. Strong C-O stretching bands for the dimethoxy acetal group would be prominent in the 1150-1050 cm⁻¹ region. C-H stretching and bending vibrations for the alkyl chain would also be present.
Raman Spectroscopy : Raman spectroscopy would be particularly useful for observing the alkyne C≡C stretching vibration, which is often more intense in the Raman spectrum than in the IR spectrum for symmetrically substituted alkynes.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
As 3-Nonyne, 8,8-dimethoxy- is likely a liquid at room temperature, X-ray crystallography would require the preparation of a suitable crystalline derivative. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and conformational details in the solid state. The resulting crystal structure would offer an unambiguous confirmation of the molecular connectivity and stereochemistry if chiral centers were present.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-NMR)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, and would be invaluable for the analysis of 3-Nonyne, 8,8-dimethoxy-, especially in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for separating and identifying volatile compounds. 3-Nonyne, 8,8-dimethoxy- would be expected to be sufficiently volatile for GC analysis. The gas chromatogram would provide the retention time, a characteristic property of the compound under specific conditions, while the mass spectrometer would provide the mass spectrum for identification.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : For less volatile derivatives or for the analysis of complex mixtures, LC-NMR could be employed. This technique allows for the physical separation of components by liquid chromatography followed by their structural elucidation using NMR spectroscopy.
Theoretical and Computational Chemistry Studies of 3 Nonyne, 8,8 Dimethoxy
Quantum Chemical Calculations (e.g., DFT, Ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for predicting the electronic properties and inherent reactivity of a molecule like 3-Nonyne (B165639), 8,8-dimethoxy-. Methods such as Density Functional Theory (DFT) and ab initio calculations provide insights into the distribution of electrons and the energies of molecular orbitals.
Detailed research findings from such calculations would typically involve the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For 3-Nonyne, 8,8-dimethoxy-, the alkyne group would be expected to significantly influence the electronic environment.
Furthermore, these calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. These maps would visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. The oxygen atoms of the dimethoxy group would be expected to be electron-rich, while the acetylenic carbons could exhibit more complex electronic behavior.
Table 1: Hypothetical DFT Calculation Results for 3-Nonyne, 8,8-dimethoxy-
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | 1.5 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 9.7 eV | Indicates high kinetic stability. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. beilstein-journals.org For 3-Nonyne, 8,8-dimethoxy-, MD simulations would be invaluable for understanding its conformational flexibility and how it interacts with other molecules, such as solvents or reactants.
The long nonyne chain allows for a multitude of possible conformations. MD simulations could explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. This would reveal how the molecule might fold and orient itself in different environments.
Additionally, MD simulations can model intermolecular interactions. By simulating 3-Nonyne, 8,8-dimethoxy- in a solvent like water or a nonpolar solvent, one could observe the nature and strength of solute-solvent interactions. This is crucial for understanding its solubility and how the solvent might influence its reactivity.
Table 2: Hypothetical Conformational Analysis Data for 3-Nonyne, 8,8-dimethoxy-
| Dihedral Angle | Most Stable Conformation (degrees) | Energy Barrier to Rotation (kcal/mol) |
|---|---|---|
| C4-C5-C6-C7 | 178° (anti) | 3.2 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools to explore the step-by-step pathways of chemical reactions. researchgate.net For 3-Nonyne, 8,8-dimethoxy-, this could involve studying reactions at the alkyne or the acetal (B89532) functional groups.
By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate.
For instance, the mechanism of a hydration reaction at the alkyne could be computationally modeled to determine if it proceeds through a concerted or stepwise mechanism. Similarly, the hydrolysis of the dimethoxy acetal group under acidic conditions could be investigated to understand the intermediates and transition states involved.
Table 3: Hypothetical Reaction Pathway Analysis for the Hydration of 3-Nonyne, 8,8-dimethoxy-
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|
| Initial protonation | 15.2 | -5.8 |
| Nucleophilic attack by water | 8.5 | -12.3 |
Predictive Modeling of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For 3-Nonyne, 8,8-dimethoxy-, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra could be generated.
These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. Discrepancies between the predicted and experimental spectra can also provide insights into specific molecular interactions or conformational effects that are present in the experimental sample.
Table 4: Hypothetical Predicted Spectroscopic Data for 3-Nonyne, 8,8-dimethoxy-
| Spectroscopic Technique | Key Predicted Peak/Shift | Assignment |
|---|---|---|
| IR Spectroscopy | ~2230 cm⁻¹ | C≡C stretch |
| ¹³C NMR Spectroscopy | ~80 ppm | Acetylenic carbons |
Structure-Reactivity Relationship Studies through Computational Approaches
By combining the insights from the aforementioned computational methods, a comprehensive understanding of the structure-reactivity relationships for 3-Nonyne, 8,8-dimethoxy- can be developed.
For example, quantum chemical calculations could reveal how substituting different groups on the nonyne chain would alter the electronic properties of the alkyne, thereby influencing its reactivity in addition reactions. Molecular dynamics simulations could then show how these substitutions affect the conformational preferences of the molecule, potentially hindering or facilitating the approach of a reactant to the reactive site.
Ultimately, these computational approaches provide a molecular-level understanding of why a molecule behaves the way it does and can be used to predict the properties and reactivity of new, related compounds.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| 3-Nonyne, 8,8-dimethoxy- |
Applications and Advanced Material Science Contexts
3-Nonyne (B165639), 8,8-dimethoxy- as a Versatile Building Block in Complex Organic Synthesis
The structural features of 3-Nonyne, 8,8-dimethoxy- make it a potentially valuable intermediate in the construction of complex molecular architectures. The presence of both an alkyne and a protected carbonyl group allows for sequential and selective reactions, a key strategy in multistep synthesis.
Alkynes are a crucial class of compounds that serve as precursors for the assembly of a wide variety of carbocyclic and heterocyclic structures found in nature. rsc.orgacademie-sciences.fr Natural products containing acetylene (B1199291) functionalities are common in terrestrial plants and have also been isolated from marine organisms. academie-sciences.fr The synthesis of these complex molecules is a significant driver of development in organic chemistry. nih.govnih.gov
The 3-Nonyne, 8,8-dimethoxy- molecule offers a nine-carbon chain that can be elaborated upon. The internal alkyne can be transformed through various reactions, such as hydration, hydrogenation, or carbon-carbon bond-forming reactions, to build intricate molecular scaffolds. frontiersin.org The acetal (B89532) at the C-8 position serves as a robust protecting group for a ketone, allowing chemists to perform reactions on the alkyne moiety without interference from the carbonyl group. Subsequently, the ketone can be deprotected under acidic conditions and utilized for further transformations, such as aldol (B89426) reactions or Wittig olefination, to complete the synthesis of a target natural product.
Heterocyclic compounds are foundational to pharmaceuticals, natural products, and materials chemistry. nih.govnottingham.ac.uk Alkynes, in particular, are versatile building blocks for synthesizing a broad spectrum of nitrogen, oxygen, and sulfur-containing heterocycles. nih.gov Substituted alkynyl aldehydes, for instance, are widely used in cyclization reactions to prepare imidazoles, oxazoles, thiazoles, triazoles, and quinolines. nih.gov
As an internal alkyne, 3-Nonyne, 8,8-dimethoxy- has the potential to participate in various cycloaddition and annulation reactions to form substituted heterocyclic rings. For example, it could theoretically react with azides to form triazoles or with other reagents to construct pyrimidines, furans, or thiophenes. nih.govwikipedia.org The synthesis of such scaffolds from simple precursors is a topic of extensive research, with applications ranging from drug discovery to the development of novel functional materials. beilstein-journals.orgamazonaws.comnih.gov
Integration into Click Chemistry Frameworks
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The most prominent of these is the azide-alkyne cycloaddition, which forms a stable triazole ring. wikipedia.orginterchim.fr
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a toxic metal catalyst. The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne. magtech.com.cn This strain is released upon the [3+2] cycloaddition with an azide (B81097), leading to rapid reaction rates even at low concentrations and physiological temperatures. magtech.com.cnnih.gov
Because 3-Nonyne, 8,8-dimethoxy- is a linear, unstrained alkyne, it is not a suitable substrate for SPAAC. The reaction requires the enthalpy released from ring strain to proceed, a feature that linear alkynes lack. magtech.com.cn Therefore, its application in catalyst-free click chemistry contexts, such as live-cell imaging where metal toxicity is a concern, is unfeasible. nih.govrsc.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, known for its reliability, specificity, and high yields. wikipedia.orgorganic-chemistry.org However, the standard and most efficient CuAAC protocol is highly specific for terminal alkynes . nih.govnih.gov The reaction mechanism involves the formation of a copper acetylide intermediate, which readily occurs with the acidic proton of a terminal alkyne. wikipedia.orgbeilstein-journals.org
Internal alkynes, such as the one in 3-Nonyne, 8,8-dimethoxy-, are generally poor substrates for CuAAC. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur between an azide and an internal alkyne, it often requires high temperatures and results in a mixture of regioisomeric products. wikipedia.orgnih.gov For internal alkynes to be used in a "click-like" fashion, alternative catalysts are necessary. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable variant that works efficiently with both terminal and internal alkynes. wikipedia.org Unlike CuAAC, which yields 1,4-disubstituted triazoles, RuAAC specifically produces 1,5-disubstituted triazoles. wikipedia.orgnih.gov
| Reaction Type | Alkyne Substrate Requirement | Catalyst Required | Suitability for 3-Nonyne, 8,8-dimethoxy- | Product |
|---|---|---|---|---|
| SPAAC | Strained Cyclic Alkyne | None | No | 1,2,3-Triazole |
| CuAAC | Terminal Alkyne (preferred) | Copper(I) | Very Low | 1,4-disubstituted 1,2,3-Triazole |
| RuAAC | Internal or Terminal Alkyne | Ruthenium | Yes | 1,5-disubstituted 1,2,3-Triazole |
Contributions to Polymer Chemistry and Functional Materials Design
Alkynes are valuable monomers for the synthesis of conjugated polymers and functional materials due to the diverse reactivity of the carbon-carbon triple bond. oup.com Methods such as Sonogashira coupling, polyaddition, and cyclotrimerization can transform alkyne-containing molecules into advanced polymers. oup.com
3-Nonyne, 8,8-dimethoxy- could potentially be used to create novel polymers. For example, thiol-yne "click" polymerization is a powerful method for preparing functional materials. nih.gov The internal alkyne could undergo polyaddition reactions with dithiols to form cross-linked polymer networks. Furthermore, the acetal group provides a latent carbonyl functionality. A polymer could be synthesized via the alkyne groups, and subsequently, the acetal groups along the polymer backbone could be hydrolyzed to reveal ketone functionalities. These ketone groups could then be used for post-polymerization modification, such as attaching other molecules or creating cross-links, enabling the design of smart or functional materials. This approach allows for the creation of polymers with precisely controlled functional group placement, which is crucial for applications in areas like drug delivery, sensors, or advanced coatings. acs.org
Due to a lack of publicly available research on the chemical compound "3-Nonyne, 8,8-dimethoxy-," this article cannot be generated. Extensive searches have not yielded any specific information regarding its use as a monomer for polymerization reactions or as a scaffold for supramolecular assemblies.
The scientific literature does not appear to contain studies detailing the properties, synthesis, or application of this particular molecule in the contexts requested. Therefore, the creation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible at this time.
It is possible that "3-Nonyne, 8,8-dimethoxy-" is a novel or highly specialized compound with research that is not yet in the public domain, or the name may contain a typographical error. Without accessible data, any attempt to fulfill the request would result in speculation and would not meet the required standards of accuracy and authoritativeness.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The development of efficient and sustainable synthetic methodologies is a perpetual goal in organic chemistry. For a molecule like 3-nonyne (B165639), 8,8-dimethoxy-, future research could focus on optimizing its synthesis to improve yield, reduce waste, and utilize milder reaction conditions.
Current plausible synthetic approaches likely involve the coupling of an appropriate alkynyl nucleophile with an electrophile containing the dimethoxy acetal (B89532) moiety, or vice versa. Future research could explore alternative strategies such as:
Cross-Coupling Reactions: Investigating novel palladium- or copper-catalyzed cross-coupling reactions could provide more direct and efficient routes. For instance, the Sonogashira coupling of a terminal alkyne with a vinyl or aryl halide, followed by functional group manipulation, could be a viable, albeit indirect, pathway. A more direct approach could involve the development of catalysts that enable the coupling of organometallic reagents with precursors to the 8,8-dimethoxy-nonyl chain.
Metathesis-Based Approaches: Alkyne metathesis offers a powerful tool for the formation of internal alkynes. A potential route could involve the metathesis of a simpler terminal alkyne with a partner containing the acetal functionality. This would require the development of catalysts that are tolerant of the acetal group.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Advantages | Potential Challenges |
| Nucleophilic Substitution | 1-hexyne (B1330390), 1-bromo-3,3-dimethoxypropane | Alkylation of an acetylide | Readily available starting materials | Potential for side reactions and moderate yields |
| Cross-Coupling | A suitable organometallic reagent and an electrophilic partner | Catalytic C-C bond formation | High efficiency and functional group tolerance | Catalyst sensitivity and cost |
| Alkyne Metathesis | A terminal alkyne and an acetal-containing alkyne | Catalytic alkyne metathesis | Atom economy and potential for novel disconnections | Catalyst development and substrate compatibility |
Table 1: Hypothetical Synthetic Strategies for 3-Nonyne, 8,8-dimethoxy-
Exploration of Unprecedented Reactivity Modes
The internal alkyne and the acetal group in 3-nonyne, 8,8-dimethoxy- offer a rich playground for exploring novel reactivity. While the individual reactivities of these functional groups are well-established, their interplay within the same molecule could lead to unprecedented transformations.
Future research could focus on:
Intramolecular Cyclization Reactions: The distance between the alkyne and the acetal group may allow for intramolecular reactions under specific conditions. For example, acid-catalyzed hydrolysis of the acetal to an aldehyde, followed by an intramolecular hydroalkoxylation or hydroamination of the alkyne, could lead to the formation of novel heterocyclic structures.
Metal-Catalyzed Transformations: The coordination of a metal catalyst to the alkyne could trigger a cascade of reactions involving the acetal group. For instance, a gold- or platinum-catalyzed reaction could lead to unique cycloisomerization or addition reactions that are not possible with either functional group in isolation.
Radical Reactions: The exploration of radical additions to the alkyne could be another fruitful area. The presence of the acetal might influence the regioselectivity of the radical attack or participate in subsequent radical cascade reactions.
Advanced Stereochemical Control in Derivatization
While 3-nonyne, 8,8-dimethoxy- itself is achiral, its derivatization can lead to the formation of stereocenters. Future research should aim to develop methods for controlling the stereochemistry of these transformations.
Key areas for investigation include:
Asymmetric Hydrogenation: The partial reduction of the alkyne to a cis- or trans-alkene using stereoselective catalysts would introduce geometric isomers. Subsequent stereoselective reactions on the alkene, such as epoxidation or dihydroxylation, could be explored. The use of chiral catalysts for the direct asymmetric reduction of the alkyne to a chiral alkane is also a potential avenue.
Stereoselective Additions to the Alkyne: The development of catalytic systems for the enantioselective addition of various reagents across the triple bond would be a significant advancement. This could include asymmetric hydroboration, hydrosilylation, or the addition of carbon nucleophiles.
Substrate-Controlled Diastereoselectivity: In reactions that generate multiple stereocenters, the existing functionality could be used to direct the stereochemical outcome of subsequent transformations. For example, the acetal group, after conversion to a hydroxyl group, could act as a directing group in subsequent stereoselective reactions.
A hypothetical overview of potential stereoselective transformations is presented in Table 2.
| Transformation | Reagents/Catalyst | Potential Chiral Product | Key Stereochemical Challenge |
| Asymmetric Reduction | Chiral hydrogenation catalyst (e.g., Ru-BINAP) | Chiral nonane (B91170) derivative | Achieving high enantioselectivity |
| Asymmetric Hydroboration | Chiral borane (B79455) reagent | Chiral vinylborane/alcohol | Controlling regioselectivity and enantioselectivity |
| Diastereoselective Epoxidation | m-CPBA on a cis-alkene derived from the alkyne | Diastereomeric epoxides | Controlling the facial selectivity of the epoxidation |
Table 2: Potential Stereoselective Derivatizations of 3-Nonyne, 8,8-dimethoxy-
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. Future research on 3-nonyne, 8,8-dimethoxy- should explore the integration of its synthesis and derivatization into flow chemistry platforms.
Potential areas of focus include:
Continuous Synthesis of 3-Nonyne, 8,8-dimethoxy-: Developing a continuous flow process for the synthesis of the target molecule would enable its on-demand production. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in a microreactor setup.
Automated Derivatization: A flow platform could be designed to allow for the sequential modification of 3-nonyne, 8,8-dimethoxy-. For example, the output from a reactor synthesizing the alkyne could be directly fed into a second reactor for a subsequent transformation, such as a click reaction or a reduction. This would enable the rapid generation of a library of derivatives for screening purposes.
In-line Analysis and Optimization: The integration of in-line analytical techniques, such as NMR or IR spectroscopy, would allow for real-time monitoring of the reaction progress. This data could be used to automatically adjust reaction parameters to optimize the yield and purity of the product.
Computational Design of Next-Generation Analogues
Computational chemistry provides a powerful tool for the rational design of new molecules with desired properties. In the context of 3-nonyne, 8,8-dimethoxy-, computational methods could be employed to design next-generation analogues with tailored reactivity and functionality.
Future research in this area could involve:
Predicting Reactivity: Density functional theory (DFT) calculations could be used to predict the reactivity of the alkyne and acetal groups towards various reagents. This would allow for the in-silico screening of potential reactions and the identification of promising new transformations.
Designing Novel Catalysts: Computational modeling could be used to design new catalysts that are specifically tailored for the transformations of 3-nonyne, 8,8-dimethoxy-. This could involve the design of ligands that promote a desired regioselectivity or stereoselectivity.
Virtual Screening of Analogues: By systematically modifying the structure of 3-nonyne, 8,8-dimethoxy- in-silico, it is possible to generate a virtual library of analogues. The properties of these analogues, such as their steric and electronic profiles, could then be calculated to identify candidates with potentially interesting and novel chemical behavior.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Nonyne, 8,8-dimethoxy-?
- Methodology :
- The synthesis typically involves alkyne formation via Sonogashira coupling or terminal alkyne functionalization. For example, introducing the dimethoxy groups at the 8-position via nucleophilic substitution or oxidation-protection strategies (e.g., using methoxy-protected intermediates).
- Purification often requires column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate mixtures) due to the compound’s moderate polarity .
- Key validation steps include monitoring reaction progress via TLC and confirming alkyne integrity via IR spectroscopy (sharp absorption near 2100–2200 cm⁻¹ for C≡C stretch) .
Q. How is 3-Nonyne, 8,8-dimethoxy- characterized spectroscopically?
- Methodology :
- NMR :
- ¹H NMR : Methoxy protons (8,8-OCH₃) resonate as a singlet at δ 3.2–3.4 ppm. Alkyne protons (C≡C-H) are absent due to internal quenching in terminal alkynes.
- ¹³C NMR : The alkyne carbons appear at δ 70–85 ppm (sp-hybridized carbons), and methoxy carbons at δ 55–60 ppm.
- IR : Confirm the alkyne group (C≡C stretch at ~2100–2200 cm⁻¹) and methoxy C-O stretch (~1100–1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (C₁₁H₂₀O₂, exact mass 184.1463) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for 3-Nonyne, 8,8-dimethoxy-?
- Methodology :
- Deuterated Solvents : Use deuterated chloroform (CDCl₃) or DMSO-d₆ to avoid solvent interference in NMR.
- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers) that may obscure methoxy group signals.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) to validate assignments .
- Cross-Validation : Cross-reference IR and MS data with structurally similar compounds (e.g., 8,8-dimethoxy-2-octanol ).
Q. What factors influence the stability of 3-Nonyne, 8,8-dimethoxy- under varying experimental conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., monitor mass loss at 100–200°C).
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the alkyne moiety.
- Hydrolytic Stability : Test in protic solvents (e.g., water/methanol mixtures) via HPLC to detect hydrolysis byproducts (e.g., methoxy group cleavage) .
Q. How does the alkyne group in 3-Nonyne, 8,8-dimethoxy- participate in click chemistry or cross-coupling reactions?
- Methodology :
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Optimize reaction conditions (CuI catalyst, DMF solvent) to form triazole derivatives. Monitor via LC-MS for [M+Na]⁺ adducts.
- Sonogashira Coupling : React with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄ and CuI in THF. Validate product formation via GC-MS or ¹H NMR .
Q. What computational approaches are suitable for modeling the reactivity of 3-Nonyne, 8,8-dimethoxy-?
- Methodology :
- DFT Calculations : Use software like Gaussian to compute frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DCM or THF) to optimize reaction pathways.
- Docking Studies : If bioactive, model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
